molecular formula C18H18Cl2O3 B13428009 Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate

Cat. No.: B13428009
M. Wt: 353.2 g/mol
InChI Key: ZTWNLNMGFYKRSR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate (CAS: 1449410-56-3) is a benzoate ester derivative featuring a tert-butyl ester group, a benzyloxy substituent at the para position, and chlorine atoms at the 3 and 5 positions of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing retinoic acid receptor agonists . Its synthesis involves sequential alkylation and esterification steps starting from methyl 3,5-dichloro-4-hydroxybenzoate, followed by benzyl bromide-mediated O-benzylation and subsequent tert-butyl ester formation . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

Molecular Formula

C18H18Cl2O3

Molecular Weight

353.2 g/mol

IUPAC Name

tert-butyl 3,5-dichloro-4-phenylmethoxybenzoate

InChI

InChI=1S/C18H18Cl2O3/c1-18(2,3)23-17(21)13-9-14(19)16(15(20)10-13)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

ZTWNLNMGFYKRSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate typically involves the esterification of 4-(benzyloxy)-3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with amino acid residues in proteins, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-(benzyloxy)-3,5-dichlorobenzoate

  • Structure : Replaces the tert-butyl ester with a methyl ester.
  • Synthesis : Synthesized via benzylation of methyl 3,5-dichloro-4-hydroxybenzoate, yielding a crude product often used without further purification .
  • Key Differences :
    • Molecular Weight : Lower molecular weight (294.15 g/mol) compared to the tert-butyl analog (367.25 g/mol).
    • Reactivity : The methyl ester is more susceptible to hydrolysis under basic conditions due to less steric hindrance, making it a transient intermediate in multi-step syntheses .
  • Applications : Primarily serves as a precursor for carboxylic acid derivatives (e.g., 4-(benzyloxy)-3,5-dichlorobenzoic acid) in drug discovery .

4-(Benzyloxy)-3,5-dichlorobenzoic Acid

  • Structure : Features a carboxylic acid group instead of an ester.
  • Synthesis : Produced via hydrolysis of methyl 4-(benzyloxy)-3,5-dichlorobenzoate, achieving a 96% yield over two steps .
  • Key Differences: Solubility: Higher polarity due to the carboxylic acid group, enhancing aqueous solubility compared to ester analogs. Reactivity: Acts as a substrate for amide coupling reactions (e.g., with methyl 4-aminobenzoate to form benzamido derivatives) .

Methyl 4-(4-(benzyloxy)-3,5-dichlorobenzamido)benzoate

  • Structure : Incorporates an amide linkage between the benzyloxy-dichlorobenzoate moiety and a methyl benzoate group.
  • Synthesis: Formed via carbodiimide-mediated coupling of 4-(benzyloxy)-3,5-dichlorobenzoic acid with methyl 4-aminobenzoate (51% yield) .
  • Key Differences: Stability: The amide bond confers resistance to hydrolysis, enhancing stability under physiological conditions. Bioactivity: Demonstrated selectivity in retinoic acid receptor binding, suggesting pharmacological relevance .

Tert-butyl 4-aminobenzoate Derivatives

  • Structure: Replaces the benzyloxy and dichloro groups with an amino substituent (e.g., tert-butyl 4-{[4-chloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}benzoate) .
  • Key Differences: Functionality: Amino and triazine groups enable nucleophilic reactions (e.g., SNAr), diverging from the electrophilic aromatic substitution chemistry of chlorobenzoates. Applications: Used in agrochemicals and kinase inhibitors due to triazine’s heterocyclic reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Primary Applications References
This compound C₁₈H₁₇Cl₂O₃ 367.25 tert-butyl ester, benzyloxy, Cl Lipophilic Pharmaceutical intermediate
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate C₁₅H₁₂Cl₂O₃ 294.15 methyl ester, benzyloxy, Cl Moderate polarity Synthetic intermediate
4-(Benzyloxy)-3,5-dichlorobenzoic Acid C₁₄H₁₀Cl₂O₃ 295.14 carboxylic acid, benzyloxy, Cl Polar Amide precursor
Methyl 4-(benzamido)benzoate C₁₅H₁₁Cl₂NO₃ 340.16 amide, methyl ester, Cl Moderate polarity Receptor-targeted drug design
Tert-butyl 4-aminobenzoate derivatives Varies (e.g., C₁₄H₁₆F₃ClN₄O₃) ~400–450 amino, triazine, trifluoroethoxy Variable Agrochemicals, kinase inhibitors

Pharmaceutical Relevance

  • The tert-butyl ester’s steric bulk enhances metabolic stability compared to methyl esters, making it preferable for prodrug designs .
  • Amide derivatives (e.g., methyl 4-(benzamido)benzoate) exhibit improved receptor-binding selectivity, as evidenced in retinoic acid receptor agonist studies .

Environmental and Metabolic Behavior

  • Chlorobenzoates, including 3,5-dichloro derivatives, are metabolized by Pseudomonas spp. via ortho-cleavage pathways, releasing chloride ions . This biodegradability contrasts with triazine-based analogs, which persist longer in the environment .

Biological Activity

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate is an organic compound with significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H16Cl2O3C_{15}H_{16}Cl_2O_3 and features a tert-butyl group, a benzyloxy moiety, and dichlorinated benzene. The presence of these groups contributes to its lipophilicity, which is crucial for its interactions with biological systems.

Enzyme Interaction

Preliminary studies suggest that this compound may interact with various enzymes involved in metabolic pathways. These interactions can lead to either inhibition or activation effects, which are essential for understanding the compound's pharmacological profile.

Table 1: Comparison of Structural Features and Biological Activity

Compound NameStructural FeaturesUnique Aspects
This compoundTert-butyl + benzyloxy + dichloroHigh lipophilicity; potential enzyme interactions
Methyl 4-(benzyloxy)-3,5-dichlorobenzoateMethyl instead of tert-butylLess hydrophobic than tert-butyl derivative
Ethyl 4-(benzyloxy)-3,5-dichlorobenzoateEthyl instead of tert-butylIntermediate lipophilicity
Propyl 4-(benzyloxy)-3,5-dichlorobenzoatePropyl instead of tert-butylSimilar reactivity but different solubility
Tert-butyl 4-hydroxy-3,5-dichlorobenzoateHydroxyl instead of benzyloxyIncreased polarity may enhance solubility

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains. This suggests that the compound may possess potential as an antimicrobial agent .

Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit certain enzymes critical for metabolic processes. For example, its structural analogs have been tested for their ability to inhibit α-glucosidase activity, with varying degrees of success. The presence of the benzyloxy group appears to enhance this inhibitory effect significantly .

Case Study: Inhibition of α-Glucosidase

A recent study reported that a related compound with a benzyloxy group exhibited an IC50 value of 2.29μM2.29\,\mu M against α-glucosidase, indicating strong inhibitory activity compared to other derivatives . This suggests that this compound may also have similar or enhanced inhibitory effects.

Pharmacokinetic Profile

The pharmacokinetic (PK) profile of related compounds has been evaluated in both mouse and human microsomes. Results indicated high intrinsic clearance rates for several derivatives, suggesting rapid metabolism and potential challenges in achieving effective oral bioavailability. This aspect is crucial for developing therapeutic agents based on this compound .

Table 2: Pharmacokinetic Data Summary

Compound NameMouse Clearance (mL/min/kg)Human Clearance (mL/min/kg)Oral Bioavailability (%)
This compoundHighModerateLow
Ethoxy derivativeModerateHighModerate
Hydroxyl derivativeLowLowPoor

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